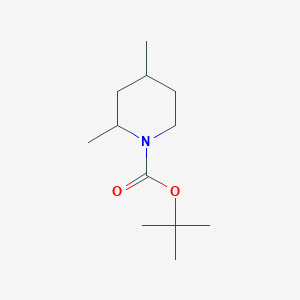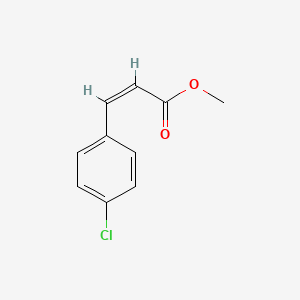
3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine: is a heterocyclic compound with the following chemical formula:
C5H4Br2ClN3
. It belongs to the pyrazine family and contains both bromine and chlorine substituents on the pyrazine ring. The compound’s molecular weight is approximately 301.37 g/mol .Métodos De Preparación
Synthetic Routes:: The synthetic preparation of 3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine involves several steps. One common approach is the reaction of 6-chloropyrazine with N-methylamine, followed by bromination at positions 3 and 5. The detailed synthetic route would include specific reagents, solvents, and reaction conditions.
Industrial Production:: Industrial production methods for this compound may vary depending on the manufacturer. it typically involves large-scale synthesis using optimized conditions to achieve high yields.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different derivatives of the compound.
Substitution: The halogen atoms (bromine and chlorine) make it susceptible to substitution reactions.
Bromine: Used for bromination reactions.
Chlorine: Used for chlorination reactions.
Reduction agents: Such as hydrogen gas (H₂) or metal hydrides (e.g., LiAlH₄).
Oxidizing agents: Like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products:: The major products formed during these reactions would include various halogenated derivatives of the pyrazine ring.
Aplicaciones Científicas De Investigación
Chemistry::
Building Blocks: It serves as a building block for the synthesis of more complex molecules.
Functional Groups: Researchers explore its reactivity to introduce specific functional groups.
Pharmaceuticals: Investigated for potential drug development due to its structural features.
Biological Activity: Studies assess its effects on biological systems.
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Investigated for applications in materials and polymers.
Mecanismo De Acción
The exact mechanism by which 3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, researchers often compare it to related pyrazine derivatives to highlight its unique properties.
Remember that further research and scientific literature would provide more detailed insights into each aspect of this compound.
Propiedades
Fórmula molecular |
C5H4Br2ClN3 |
|---|---|
Peso molecular |
301.36 g/mol |
Nombre IUPAC |
3,5-dibromo-6-chloro-N-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H4Br2ClN3/c1-9-5-3(7)10-2(6)4(8)11-5/h1H3,(H,9,11) |
Clave InChI |
GTFHWIJFJZEMSM-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(N=C(C(=N1)Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13077318.png)

![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13077333.png)




![2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone](/img/structure/B13077366.png)






